molecular formula C9H10F3N B13576800 (S)-1-(2,4,5-Trifluorophenyl)propan-2-amine

(S)-1-(2,4,5-Trifluorophenyl)propan-2-amine

Katalognummer: B13576800
Molekulargewicht: 189.18 g/mol
InChI-Schlüssel: QKVCEEJOYPBGQX-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2,4,5-Trifluorophenyl)propan-2-amine is a fluorinated organic compound with a molecular weight of 189.2 g/mol . This compound is known for its unique chemical properties, making it valuable in various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4,5-Trifluorophenyl)propan-2-amine typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2,4,5-Trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the trifluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2,4,5-Trifluorophenyl)propan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(2,4,5-Trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(2,4-Difluorophenyl)propan-2-amine
  • (S)-1-(2,4,6-Trifluorophenyl)propan-2-amine
  • (S)-1-(2,3,4-Trifluorophenyl)propan-2-amine

Uniqueness

(S)-1-(2,4,5-Trifluorophenyl)propan-2-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other fluorinated amines.

Eigenschaften

Molekularformel

C9H10F3N

Molekulargewicht

189.18 g/mol

IUPAC-Name

(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine

InChI

InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3/t5-/m0/s1

InChI-Schlüssel

QKVCEEJOYPBGQX-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](CC1=CC(=C(C=C1F)F)F)N

Kanonische SMILES

CC(CC1=CC(=C(C=C1F)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.